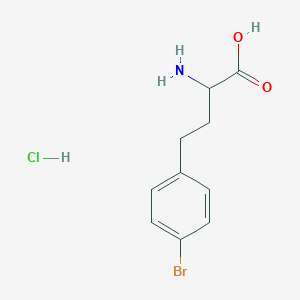
2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes including Friedel-Crafts acylation, α-bromination, amination, and Suzuki cross-coupling reactions, highlighting the complexity and versatility in synthesizing aromatic compounds with specific functional groups (Zeng Zhi-ming, 2003); (Jyotirmoy Maity et al., 2015).
Molecular Structure Analysis
Investigations into similar compounds' molecular structures through spectroscopic and structural analyses reveal the importance of conformational stability, electronic distribution, and non-covalent interactions in determining molecular properties (K. Vanasundari et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds are diverse, including Reformatsky-type reactions, halogenation, and nitration, leading to various derivatives with potential biological and pharmacological activities. The ability to undergo specific chemical transformations is crucial for synthesizing targeted molecules with desired functional properties (P. Coe et al., 1997).
Physical Properties Analysis
The physical properties of compounds like "2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride" can be characterized by their solubility, melting point, and crystalline structure, which are essential for their application in material science and chemical synthesis. The crystallography studies provide insights into the molecular packing and intermolecular interactions within the solid state (V. S. Fundamenskii et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are pivotal in understanding the compound's behavior in various chemical environments. Studies on similar compounds reveal the significance of electronic structure, hydrogen bonding, and charge distribution in determining their chemical behavior and potential applications in designing new materials and pharmaceuticals (T. Romero et al., 2008).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
- A derivative of 2-Amino-4-(4-bromophenyl)butanoic acid demonstrated notable antimicrobial and antifungal activities. It was effective against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Crystal Engineering and Pharmaceutical Applications
- 2-Amino-4-(4-bromophenyl)butanoic acid, as part of baclofen, was used to study its crystal structure and thermal properties. This research is valuable for understanding the pharmaceutical formulation of drugs (Báthori & Kilinkissa, 2015).
Synthesis of Novel Compounds
- This compound was used as a starting material to synthesize a variety of heterocyclic compounds, which have potential antibacterial activities. This highlights its utility in creating new pharmacological agents (El-Hashash et al., 2015).
Agricultural Applications
- It was utilized in the synthesis of Glufosinate, an important agricultural herbicide. This demonstrates its role in the production of agrichemicals (Sakakura, Huang & Tanaka, 1991).
Synthesis of Aminobutyric Acids
- In the synthesis of 3,4-disubstituted aminobutyric acids, 2-Amino-4-(4-bromophenyl)butanoic acid is crucial. These compounds are of interest due to their pharmacological activities (Vasil'eva et al., 2016).
Synthesis of Fluorescent Amino Acids
- Research shows its role in the synthesis of fluorescent amino acids, which have potential applications in biochemical and medical research (Maity, Honcharenko & Strömberg, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYZTPCSCJSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

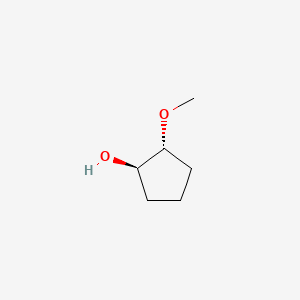
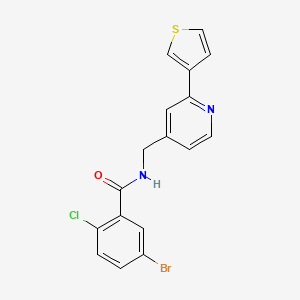
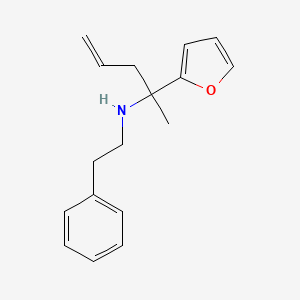

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2486130.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)
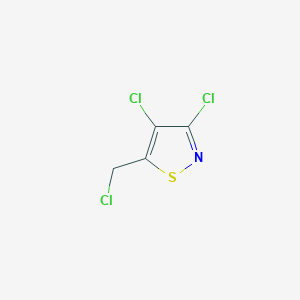
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)
![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)

![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)
![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)
